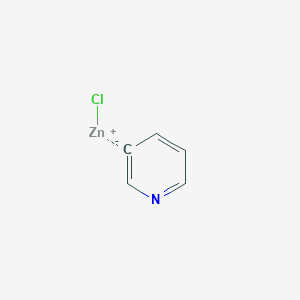

Zinc, chloro-3-pyridinyl-

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABPPYBSYHLODG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CN=C1.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zinc Ii Complexes Incorporating 3 Chloropyridine Ligands

Direct Synthesis of Zinc(II) Halide Complexes with 3-Chloropyridine (B48278)

The direct reaction between a zinc(II) halide salt and 3-chloropyridine in a suitable solvent is a common method for preparing coordination complexes. In these compounds, the nitrogen atom of the 3-chloropyridine ligand acts as a Lewis base, donating an electron pair to the Lewis acidic zinc(II) center. Research has been conducted on the vibrational wavenumbers of Zn(II) halide complexes with 3-chloropyridine to analyze the influence of the metal-ligand bond formation. researchgate.net

Reaction Pathways and Optimization of Reaction Conditions

The general reaction pathway involves dissolving a zinc(II) halide (e.g., ZnCl₂, ZnBr₂, ZnI₂) and 3-chloropyridine in a solvent, leading to the formation of the complex, which may then be isolated by crystallization.

Optimization of these reactions typically involves adjusting temperature, reaction time, and the choice of solvent. For similar zinc(II) complexes with other pyridine-based ligands, reactions are often carried out at room temperature or with gentle heating (50-60°C) for a few hours to ensure complete formation of the complex. nih.govijettjournal.orgiucr.org Isolation of the final product is commonly achieved through slow evaporation of the solvent or by cooling the reaction mixture to induce precipitation.

Ligand to Metal Stoichiometry and Its Influence on Product Formation

The stoichiometry between the 3-chloropyridine ligand and the zinc(II) halide salt is a critical factor that dictates the structure of the resulting complex. Typically, zinc(II) ions favor a tetrahedral coordination geometry, although other geometries can occur. iucr.orgrsc.org

By controlling the molar ratio of the reactants, different complexes can be targeted. A common stoichiometry is a 2:1 ratio of ligand to metal salt, which leads to the formation of complexes with the general formula [(3-ClPy)₂ZnX₂], where X is a halide (Cl, Br, I). nih.goviucr.orgnih.gov In these cases, the zinc center is coordinated by two nitrogen atoms from the 3-chloropyridine ligands and two halide ions, resulting in a distorted tetrahedral geometry. nih.goviucr.org Using a 1:1 stoichiometry can also lead to the formation of specific complexes, depending on the reaction conditions and the nature of the ligands and counter-ions involved. mdpi.comnih.gov

Table 1: Stoichiometry in Zinc(II) Halide Complex Synthesis

| Ligand | Metal Salt | Molar Ratio (Ligand:Metal) | Resulting Complex Formula | Coordination Geometry |

|---|---|---|---|---|

| Quinoline N-oxide | ZnCl₂, ZnBr₂, ZnI₂ | 2:1 | [ZnX₂(QNO)₂] | Distorted Tetrahedral nih.goviucr.org |

| 2-Halopyridines | ZnCl₂, ZnBr₂, ZnI₂ | 2:1 | [(2-XPy)₂ZnY₂] | Tetrahedral nih.gov |

Solvent Effects in Coordination Complex Synthesis

The choice of solvent plays a significant role in the synthesis of coordination complexes. The solvent must be capable of dissolving both the zinc salt and the 3-chloropyridine ligand. Furthermore, the polarity and coordinating ability of the solvent can influence the reaction outcome and the crystal structure of the product. researchgate.net

Commonly used solvents include alcohols like methanol (B129727) and ethanol, as well as acetonitrile. nih.goviucr.orgresearchgate.net Methanol is frequently employed for the synthesis of zinc halide complexes with N-heterocyclic ligands, as it effectively dissolves the reactants and facilitates crystallization of the product upon slow evaporation. nih.goviucr.org In some cases, the solvent molecules themselves can coordinate to the metal ion, and the ligand must displace them to form the desired complex. researchgate.net The nature of the solvent can therefore affect the stability and formation constants of the resulting complexes. researchgate.net

Organometallic Routes to Zinc-Pyridinyl Species from Halogenated Pyridine (B92270) Precursors

Organometallic routes are employed to create pyridinylzinc halides, which feature a direct, covalent bond between a carbon atom of the pyridine ring and the zinc atom. These reagents are valuable intermediates in organic synthesis, particularly for cross-coupling reactions.

Direct Insertion of Zinc into Halogenated Pyridine Derivatives

The direct oxidative addition of metallic zinc into the carbon-halogen bond of a halopyridine is a direct method for forming organozinc reagents. This process typically requires activated zinc, as commercially available zinc powder is often unreactive. nih.govnih.gov

Reaction Pathways and Optimization: The reaction involves treating a halogenated pyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, with activated zinc in an appropriate solvent, typically tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org The activation of zinc is crucial for the success of the reaction. Methods for activation include using "Rieke zinc," prepared by the reduction of zinc salts, or chemical treatment with agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.gov

A highly effective and widely used method involves the addition of lithium chloride (LiCl) to the reaction mixture. organic-chemistry.org LiCl is believed to facilitate the process by solubilizing the organozinc species as it forms on the metal surface, thereby exposing fresh zinc for continued reaction. nih.govorganic-chemistry.org This allows the preparation of a wide range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures (25–50 °C). organic-chemistry.org While 3-bromopyridine is often used due to the higher reactivity of the C-Br bond, this method can also be applied to chloropyridines, sometimes requiring catalysis by iron or cobalt salts. nih.govresearchgate.net

Table 2: Conditions for Direct Zinc Insertion into Halopyridines

| Halopyridine | Zinc Source | Activating Agent / Additive | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-Bromo-2-chloropyridine | Active Zinc | LiCl (20 mol %) | THF | Room Temp | 2-Chloro-4-pyridylzinc bromide koreascience.kr |

| 3-Bromopyridine | Active Zinc | Not specified | THF | Room Temp or Reflux | 3-Pyridylzinc bromide nih.gov |

Transmetalation Reactions Involving Chloropyridines

Transmetalation provides an alternative route to pyridinylzinc reagents. This two-step process involves first creating a more reactive organometallic intermediate from 3-chloropyridine, followed by reaction with a zinc halide salt.

The initial step typically involves reacting 3-chloropyridine with a strong base or a highly reactive metal to form an organolithium or Grignard (organomagnesium) reagent. The subsequent addition of a zinc(II) halide, such as zinc chloride (ZnCl₂), results in the transfer of the pyridinyl group from lithium or magnesium to zinc, yielding the desired 3-pyridinylzinc chloride and a salt byproduct (e.g., LiCl or MgCl₂). nih.govreddit.com

This method is advantageous as the formation of organolithium and Grignard reagents from chloropyridines is well-established. However, the presence of salt byproducts like magnesium halides can sometimes affect subsequent reactions by creating a heterogeneous mixture. reddit.com Techniques to mitigate this include the addition of 1,4-dioxane (B91453) to precipitate the magnesium salts, allowing for their removal by filtration. reddit.com

Generation of Functionalized Organozinc Reagents

The preparation of functionalized organozinc compounds is a cornerstone of modern organic synthesis, prized for the high tolerance of these reagents to a variety of functional groups. organicreactions.org For the generation of a 3-pyridinylzinc reagent, which serves as a crucial intermediate, several methodologies can be employed, starting from 3-halopyridines.

One of the most direct methods is the oxidative addition of zinc metal into the carbon-halogen bond of a 3-halopyridine. While historically challenging due to the low reactivity of zinc, modern protocols have significantly improved efficiency. A highly effective method involves the use of commercially available zinc powder activated with lithium chloride (LiCl) in a solvent such as tetrahydrofuran (THF). organic-chemistry.orgacademie-sciences.fr The LiCl is believed to facilitate the reaction by solubilizing the organozinc halide species as it forms on the surface of the metal, thus exposing fresh zinc for reaction. academie-sciences.fr This technique allows for the high-yield preparation of aryl- and heteroarylzinc reagents at moderate temperatures (25-50°C) and is compatible with sensitive functional groups like esters and nitriles. organic-chemistry.org

Another powerful strategy is directed metalation, which utilizes a strong, non-nucleophilic base to deprotonate a specific position on the pyridine ring, followed by transmetalation with a zinc salt. For pyridines, bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the ring. academie-sciences.frorgsyn.org For instance, 3-fluoropyridine (B146971) can be selectively metalated at the 4-position using BF₃·OEt₂ followed by the addition of TMPMgCl·LiCl. academie-sciences.fr The resulting Grignard reagent can then be converted to the corresponding organozinc compound by adding a zinc salt like ZnCl₂. This approach offers regiochemical control that is complementary to the direct insertion method.

These methodologies provide access to versatile 3-pyridinylzinc reagents, which are essential precursors for creating more complex zinc-containing architectures through cross-coupling reactions. organicreactions.orggoogle.com

Table 1: Methodologies for Generating 3-Pyridinylzinc Reagents

| Method | Precursor | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Direct Zinc Insertion | 3-Iodo- or 3-Bromopyridine | Zinc powder, LiCl | THF, 25-50°C | 3-Pyridinylzinc halide |

| Directed Magnesiation | 3-Fluoropyridine | BF₃·OEt₂, TMPMgCl·LiCl, then ZnCl₂ | THF, low temperature | 4-(Zinc-halido)-3-fluoropyridine |

| Pivalate (B1233124) Formation | 3-Halopyridine | Mg, Zn(OPiv)₂ | THF | 3-Pyridinylzinc pivalate |

Derivatization Strategies for Modified Zinc(II) Chloro-Pyridinyl Architectures

Once a primary zinc(II) chloro-pyridinyl complex, such as dichloridobis(3-chloropyridine-κN)zinc, [ZnCl₂(C₅H₄ClN)₂], is synthesized, it can serve as a scaffold for further derivatization. nih.gov These strategies aim to modify the coordination sphere of the zinc ion, thereby altering the complex's structural, electronic, and potentially functional properties.

A primary derivatization strategy is ligand substitution , where the ancillary ligands (in this case, chloride ions) are replaced by other anionic ligands. This is typically achieved by reacting the starting complex with a salt of the desired ligand. For example, reacting [ZnCl₂(3-chloropyridine)₂] with two equivalents of sodium thiocyanate (B1210189) (NaSCN) or sodium azide (B81097) (NaN₃) would be expected to yield [Zn(NCS)₂(3-chloropyridine)₂] and [Zn(N₃)₂(3-chloropyridine)₂], respectively. Such reactions have been demonstrated for analogous zinc-terpyridine systems, resulting in complexes with modified coordination geometries and intermolecular interactions. researchgate.net

Another approach involves the introduction of chelating ligands . Bidentate or tridentate ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, can replace the monodentate 3-chloropyridine ligands. ajol.info This often leads to more thermodynamically stable complexes and can enforce specific coordination geometries, such as distorted octahedral, depending on the stoichiometry. rsc.org For instance, reacting the initial complex with a chelating ligand could result in a mixed-ligand complex or a complete substitution of the original pyridine ligands.

The formation of polynuclear complexes represents a more advanced derivatization. This can be achieved by using bridging ligands that can coordinate to more than one metal center. Carboxylate ligands, for example, can adopt various bridging modes to link multiple zinc centers, as seen in complex zinc carboxylate structures. nih.gov Similarly, ligands like bis(4-pyridyl)amine have been used to synthesize trinuclear zinc(II) complexes. semanticscholar.org These strategies allow for the construction of higher-order supramolecular architectures from simple mononuclear precursors.

Table 2: Potential Derivatization Reactions of [ZnCl₂(3-chloropyridine)₂]

| Reaction Type | Reagent | Potential Product Architecture | Resulting Geometry |

|---|---|---|---|

| Anionic Ligand Substitution | Sodium Thiocyanate (NaSCN) | [Zn(NCS)₂(3-chloropyridine)₂] | Tetrahedral |

| Anionic Ligand Substitution | Sodium Azide (NaN₃) | [Zn(N₃)₂(3-chloropyridine)₂] | Tetrahedral |

| Chelating Ligand Addition | 1,10-Phenanthroline | [ZnCl₂(phen)(3-chloropyridine)] or [Zn(phen)(3-chloropyridine)₂]²⁺ | Varies (e.g., Trigonal Bipyramidal) |

| Bridging Ligand Addition | Sodium Acetate | Polynuclear Zinc Acetate Core with 3-chloropyridine | Varies (e.g., Octahedral) |

Purification and Isolation Techniques for Zinc(II) Chloro-Pyridinyl Complexes

The successful synthesis of zinc(II) chloro-pyridinyl complexes relies on effective methods for their purification and isolation to obtain analytically pure materials. The choice of technique depends on the physical properties of the complex, such as its solubility, stability, and crystallinity.

Crystallization is the most common and definitive method for purifying solid-state coordination compounds. For dichloridobis(3-chloropyridine-κN)zinc, a reported method involves concentrating an ethanolic reaction solution via rotary evaporation, followed by slow evaporation of the remaining solvent at room temperature to yield single crystals suitable for X-ray diffraction. nih.gov This process separates the desired complex from soluble impurities and allows for its structural confirmation. The choice of solvent or solvent system is critical and is often determined empirically to find conditions where the complex has moderate solubility that decreases upon cooling or slow evaporation.

Filtration is a fundamental technique used to separate the solid product from the reaction solution or to remove insoluble byproducts. In syntheses that generate an insoluble salt, such as sodium chloride (NaCl), as a byproduct, the reaction mixture is simply filtered to remove the salt before the desired complex is isolated from the filtrate. ajol.info

Solvent Washing and Precipitation are also widely used. After initial isolation, the crude solid product can be washed with specific solvents in which the complex is insoluble but impurities are soluble. Conversely, precipitation can be induced by adding a non-solvent to a solution of the complex, causing it to crash out of solution while impurities remain dissolved.

For more challenging separations, chromatography can be employed. While more common for organic compounds, techniques like column chromatography using silica (B1680970) gel or alumina (B75360) can be adapted for the purification of neutral coordination complexes, separating them based on polarity. mdpi.com

The purity and identity of the isolated complex are confirmed through various analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of the ligands and provide information about the coordination environment. rsc.orgnih.gov Single-crystal X-ray diffraction remains the gold standard, providing unambiguous structural characterization of the isolated crystalline product. nih.govrsc.org

Table 3: Purification and Characterization Techniques

| Technique | Principle | Application |

|---|---|---|

| Slow Evaporation Crystallization | Gradual removal of solvent from a saturated solution to form ordered crystals. | Isolation of high-purity crystalline product for analysis, including X-ray diffraction. |

| Filtration | Mechanical separation of a solid from a liquid. | Removal of insoluble byproducts (e.g., NaCl) or isolation of the precipitated product. |

| Solvent Washing | Rinsing the solid product with a solvent that dissolves impurities but not the product. | Removal of residual starting materials or soluble side products from the crude solid. |

| Spectroscopic Analysis (FTIR, NMR) | Interaction of electromagnetic radiation with the molecule to probe its structure. | Confirmation of ligand coordination and structural integrity of the purified complex. |

| X-ray Diffraction | Scattering of X-rays by the crystal lattice to determine the precise atomic arrangement. | Unambiguous determination of the molecular structure and confirmation of purity. |

Structural Elucidation and Coordination Environment Analysis of Zinc Ii Chloro Pyridinyl Complexes

Single-Crystal X-ray Diffraction Studies of Zinc(II) Chloro-Pyridinyl Complexes

The reaction of zinc(II) chloride with 3-chloropyridine (B48278) yields colorless, prism-shaped crystals of the title compound, dichloridobis(3-chloropyridine-κN)zinc(II), with the chemical formula [ZnCl₂(C₅H₄ClN)₂]. nih.gov X-ray diffraction analysis of a single crystal of this compound provided a detailed understanding of its molecular structure and crystal packing. The compound crystallizes in the triclinic space group Pī. nih.gov

Determination of Coordination Geometry at the Zinc Center

The single-crystal X-ray diffraction data reveal that the zinc(II) ion is situated in a coordination environment composed of two chloride anions and two nitrogen atoms from the 3-chloropyridine ligands. nih.gov These four coordinating atoms arrange themselves around the central zinc atom to form a slightly distorted tetrahedral geometry. nih.gov This tetrahedral coordination is a common feature for zinc(II) complexes. nih.gov The distortion from an ideal tetrahedral geometry can be attributed to the steric and electronic differences between the chloride and 3-chloropyridine ligands.

Analysis of Bond Lengths and Angles in the Coordination Sphere

The geometric parameters of the coordination sphere around the zinc atom were determined with high precision from the X-ray diffraction data. The Zn-N bond lengths are 2.072(4) Å and 2.098(4) Å, while the Zn-Cl bond lengths are 2.2099(17) Å and 2.2130(16) Å. nih.gov The bond angles within the coordination tetrahedron deviate slightly from the ideal 109.5° of a perfect tetrahedron, further indicating the distorted nature of the coordination geometry. The N-Zn-N angle is 100.93(15)°, and the Cl-Zn-Cl angle is 117.74(6)°. The N-Zn-Cl angles range from 105.50(12)° to 113.82(12)°. nih.gov

| Bond | Length (Å) |

|---|---|

| Zn1—N2 | 2.072 (4) |

| Zn1—N1 | 2.098 (4) |

| Zn1—Cl1 | 2.2099 (17) |

| Zn1—Cl2 | 2.2130 (16) |

| Angle | Degree (°) |

|---|---|

| N2—Zn1—N1 | 100.93 (15) |

| N2—Zn1—Cl1 | 113.82 (12) |

| N1—Zn1—Cl1 | 105.50 (12) |

| N2—Zn1—Cl2 | 106.31 (12) |

| N1—Zn1—Cl2 | 111.96 (12) |

| Cl1—Zn1—Cl2 | 117.74 (6) |

Supramolecular Assembly and Intermolecular Interactions

Role of Halogen Bonding in Crystal Packing

A notable feature of the crystal structure is the presence of intermolecular halogen bonds. Specifically, a C—Cl···Cl—C interaction is observed between adjacent complex molecules. nih.gov The distance between the interacting chlorine atoms is 3.442 Å, which is less than the sum of their van der Waals radii, indicating a significant attractive interaction. nih.gov Halogen bonding is a directional, non-covalent interaction that has gained recognition as an important tool in the construction of supramolecular assemblies. nih.gov In this structure, these halogen bonds link the discrete [ZnCl₂(C₅H₄ClN)₂] units into a more extended network.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the forces that govern the supramolecular architecture. For Zinc(II) chloro-pyridinyl complexes, specifically Dichloridobis(3-chloropyridine-κN)zinc, this analysis offers a quantitative breakdown of the close contacts between neighboring molecules.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. Several properties can be mapped onto this surface, with dnorm being particularly insightful. The dnorm value is a normalized contact distance, which is negative for intermolecular contacts shorter than the van der Waals radii (highlighted in red), zero for contacts approximately equal to the van der Waals radii (white), and positive for longer contacts (blue). Regions with prominent red spots on the dnorm surface indicate significant interactions, such as hydrogen bonds or halogen bonds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| Cl···H/H···Cl | 25.5 |

| C···H/H···C | 12.3 |

| Cl···Cl | 5.8 |

| N···H/H···N | 4.2 |

| C···C | 3.7 |

| Zn···Cl | 1.5 |

| Other | 2.0 |

The fingerprint plot for Cl···H contacts would typically show sharp spikes, indicating their directional nature, while the more diffuse H···H contacts would appear as a large, scattered region in the middle of the plot. The presence of Cl···Cl interactions would be identifiable as distinct regions on the plot, allowing for a quantitative assessment of their role in the solid-state assembly. This detailed quantification of intermolecular forces is crucial for understanding the stability and physical properties of the crystalline material.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure or molecular conformation. This phenomenon is of significant interest in the study of coordination compounds, as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, color, and reactivity. The formation of a particular polymorph is influenced by various factors such as solvent, temperature, pressure, and the rate of crystallization.

For zinc(II) chloro-pyridinyl complexes, solid-state structural variability can arise from several factors. These include different coordination geometries of the zinc(II) ion, conformational changes in the pyridine (B92270) ligand, and diverse packing arrangements of the complex molecules in the crystal lattice. The zinc(II) ion, with its d10 electronic configuration, is flexible in its coordination geometry, commonly adopting tetrahedral or octahedral environments, though five-coordinate geometries are also possible.

In the known structure of Dichloridobis(3-chloropyridine-κN)zinc, the zinc(II) cation is in a slightly distorted tetrahedral coordination environment. However, under different crystallization conditions, it is conceivable that an octahedral geometry could be achieved, for instance, through the inclusion of solvent molecules in the coordination sphere or through the bridging of chloro or pyridinyl ligands to form a polymeric structure.

Furthermore, the orientation of the 3-chloropyridine ligands can vary, leading to different packing motifs. Subtle shifts in the arrangement of molecules can significantly alter the intermolecular interactions, such as hydrogen bonds and π–π stacking, potentially giving rise to different polymorphic forms. While no specific polymorphs of Dichloridobis(3-chloropyridine-κN)zinc have been reported in the literature reviewed, the existence of polymorphism is well-documented for other zinc(II) complexes with substituted pyridine ligands. For example, complexes with 2-chloropyridine (B119429) have been shown to crystallize in at least two different polymorphic forms, which differ in their molecular conformation and packing. Such findings suggest that the solid-state structure of Zinc, chloro-3-pyridinyl- is also likely susceptible to polymorphic variation, a possibility that warrants further experimental investigation.

Spectroscopic Characterization and Electronic Properties of Zinc Ii Chloro Pyridinyl Complexes

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of coordination compounds. For dichlorobis(3-chloropyridine)zinc(II), these methods allow for the precise assignment of vibrational modes associated with both the 3-chloropyridine (B48278) ligand and the zinc-ligand coordination sphere.

Assignment of Metal-Ligand and Ligand-Internal Vibrations

The vibrational spectra of dichlorobis(3-chloropyridine)zinc(II) exhibit characteristic bands that can be attributed to internal vibrations of the 3-chloropyridine ligand and vibrations involving the zinc-nitrogen (Zn-N) and zinc-chloride (Zn-Cl) bonds. A detailed analysis, supported by theoretical calculations, allows for a comprehensive assignment of these vibrational modes.

Upon coordination to the zinc(II) ion, the vibrational frequencies of the 3-chloropyridine ligand undergo noticeable shifts compared to the free ligand. These shifts are indicative of the changes in the electronic distribution and geometry of the pyridine (B92270) ring upon formation of the metal-ligand bond. For instance, ring stretching and breathing vibrations are particularly sensitive to coordination.

The far-infrared and low-frequency Raman regions are especially informative for identifying the metal-ligand vibrations. In the case of dichlorobis(3-chloropyridine)zinc(II), the Zn-N and Zn-Cl stretching and bending modes can be assigned based on their characteristic frequencies and isotopic substitution studies, where applicable. Theoretical calculations, such as those employing Density Functional Theory (DFT), have been instrumental in confirming these assignments by predicting the vibrational wavenumbers.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Dichlorobis(3-chloropyridine)zinc(II) and Free 3-Chloropyridine

| Vibrational Mode | Free 3-Chloropyridine (Experimental) | Dichlorobis(3-chloropyridine)zinc(II) (Experimental) | Assignment in the Complex |

| Ring Stretching | 1574 | 1605 | Ligand-Internal |

| Ring Breathing | 992 | 1018 | Ligand-Internal |

| C-H in-plane bend | 1024 | 1045 | Ligand-Internal |

| Zn-N Stretch | - | ~230 | Metal-Ligand |

| Zn-Cl Stretch | - | ~300-330 | Metal-Ligand |

| Data compiled from theoretical and experimental studies on 3-chloropyridine and its zinc(II) complexes. |

Probing Coordination Bond Strength through Vibrational Frequencies

The frequencies of the metal-ligand stretching vibrations provide a direct probe into the strength of the coordination bonds. A higher vibrational frequency for the Zn-N stretch, for instance, generally corresponds to a stronger coordination bond. This is because a stronger bond has a larger force constant, which in turn leads to a higher vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of diamagnetic zinc(II) complexes in solution, providing detailed information about their structure, purity, and dynamic behavior.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation of the desired zinc-pyridine complex and to assess its purity. Upon coordination of the 3-chloropyridine ligand to the zinc(II) center, the chemical shifts of the pyridine protons and carbon atoms are expected to change relative to the free ligand.

The coordination of the nitrogen atom to the Lewis acidic zinc(II) ion typically leads to a downfield shift (increase in ppm) of the signals for the protons and carbons of the pyridine ring, particularly those closest to the coordination site (i.e., the protons and carbons at the 2- and 6-positions). The magnitude of this "coordination-induced shift" can provide insights into the electronic effects of complexation. By integrating the signals in the ¹H NMR spectrum, the stoichiometry of the ligand to the metal in the complex can often be confirmed. The absence of signals corresponding to the free ligand in the spectra of the purified complex is a strong indicator of its purity.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes upon Coordination of 3-Chloropyridine to Zinc(II)

| Nucleus | Free 3-Chloropyridine (δ, ppm) | Expected Shift in Zinc(II) Complex | Rationale |

| ¹H (H2, H6) | ~8.5 | Downfield shift | Deshielding due to electron withdrawal by Zn(II) |

| ¹H (H4, H5) | ~7.3-7.8 | Smaller downfield shift | Less pronounced electronic effect |

| ¹³C (C2, C6) | ~148-150 | Downfield shift | Significant deshielding upon coordination |

| ¹³C (C3) | ~130 | Minimal shift | Carbon bearing the chloro-substituent |

| ¹³C (C4, C5) | ~123-138 | Smaller downfield shift | Attenuated effect of coordination |

| Expected trends are based on data for free 3-chloropyridine and general observations for zinc-pyridine complexes. Specific data for dichlorobis(3-chloropyridine)zinc(II) is not widely reported. |

Elucidation of Solution-State Dynamics and Ligand Exchange Phenomena

NMR spectroscopy, particularly through variable-temperature studies, can provide valuable information about the dynamic processes occurring in solution, such as ligand exchange. Zinc(II) complexes are often kinetically labile, meaning that the ligands can exchange with other ligands or solvent molecules in solution at a measurable rate.

If ligand exchange is occurring on the NMR timescale, it can lead to broadening of the NMR signals. By acquiring spectra at different temperatures, it may be possible to slow down or speed up these exchange processes. At low temperatures, where exchange is slow, separate signals for the coordinated and any free ligand might be observed. Conversely, at high temperatures, where exchange is fast, a single, averaged set of signals may be seen. The analysis of these temperature-dependent spectral changes can allow for the determination of the kinetic and thermodynamic parameters of the ligand exchange process. For dichlorobis(3-chloropyridine)zinc(II), such studies would reveal the stability of the complex in different solvent environments and its propensity to undergo ligand substitution reactions.

Electronic Absorption Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For zinc(II) complexes, which have a d¹⁰ electronic configuration, the observed electronic transitions are typically not due to d-d transitions, which are forbidden. Instead, the absorption bands in the UV-Vis spectra of zinc(II)-pyridine complexes arise from transitions within the ligand (intraligand transitions) or from the ligand to the metal (ligand-to-metal charge transfer, LMCT).

The UV-Vis spectrum of 3-chloropyridine exhibits characteristic π → π* and n → π* transitions. Upon coordination to zinc(II), these absorption bands may shift in energy and/or change in intensity. The coordination of the pyridine nitrogen to the zinc ion can stabilize the n-orbital, leading to a blue shift (hypsochromic shift) of the n → π* transition. The π → π* transitions may also be perturbed, often showing a slight red shift (bathochromic shift) upon complexation.

The appearance of new absorption bands, typically at lower energies (longer wavelengths) than the intraligand transitions, could be indicative of LMCT transitions. However, for zinc(II) complexes, LMCT bands are less common and often occur at higher energies. The precise positions and intensities of the absorption bands in the electronic spectrum of dichlorobis(3-chloropyridine)zinc(II) are sensitive to the coordination geometry and the solvent environment.

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of zinc(II) chloro-pyridinyl complexes are typically characterized by transitions occurring in the ultraviolet (UV) region. These transitions primarily originate from intra-ligand electronic excitations within the pyridine ring. acs.org The coordination of the pyridine ligand to the zinc(II) metal center can cause shifts in the absorption maxima (λmax) compared to the free ligand. acs.org

In studies of various zinc(II) complexes containing pyridine-based ligands, the electronic spectra exhibit absorption bands that are assigned to π→π* and n→π* transitions. dergipark.org.tr For instance, the UV-Vis spectrum for a Zn(II)-1,10-phenanthroline complex, a related nitrogen-containing heterocyclic ligand system, shows a λmax at 315.00 nm. dergipark.org.tr This is attributed to π→π* and n→π* electronic transitions within the ligand, influenced by the metal coordination. dergipark.org.tr Similarly, research on other zinc complexes with pyridine derivatives reveals absorption peaks in the UV range, such as a major peak at 281 nm, also attributed to π→π* and n→π* transitions. researchgate.net The UV-vis spectrum of simple zinc chloride has shown an absorbance maximum at 197.60 nm. nih.gov

Table 1: Electronic Transition Data for Selected Zinc(II)-Pyridine and Related Complexes

| Complex/Compound | Absorption Maxima (λmax) | Assignment/Transition Type | Reference |

|---|---|---|---|

| Zn(II)-1,10-phenanthroline | 315.00 nm | π→π* and n→π* | dergipark.org.tr |

| Zn(II) complex with pyridine-2-carboxylic acid derivatives | 281 nm | π→π* and n→π* | researchgate.net |

| Zinc Chloride (ZnCl₂) | 197.60 nm | Not specified | nih.gov |

Insights into Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT)

Charge-transfer (CT) transitions are a key feature in the electronic spectra of transition metal complexes. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT process, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This type of transition is favored when the ligand is electron-rich and the metal is in a high oxidation state, making its d-orbitals relatively low in energy and able to accept an electron. libretexts.orgnih.gov The result of an LMCT transition is the effective reduction of the metal center. libretexts.org For zinc(II) complexes, which have a filled d¹⁰ electron configuration, the empty acceptor orbitals are high-energy metal orbitals (e.g., 4s or 4p). Consequently, LMCT transitions in Zn(II) complexes typically occur at high energies, often in the UV region. The interaction of zinc(II) with CT-DNA has been observed to cause hypochromism in LMCT absorption bands, indicating interaction. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal-centered d-orbital to an empty ligand-based orbital (typically a π* anti-bonding orbital). libretexts.org This process is favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying π* orbitals, such as those in aromatic systems like pyridine. libretexts.org However, due to the d¹⁰ configuration and the high energy required to remove an electron from the filled d-shell of Zn(II), classical MLCT transitions are generally not observed or are very high in energy. acs.org Instead, coordination of a pyridine ligand to a Zn(II) center can decrease the electron density of the pyridine, making it a better electron acceptor. mdpi.comresearchgate.net This can facilitate intramolecular charge-transfer processes, sometimes referred to as intraligand charge-transfer (ILCT), where the electronic transition has substantial charge-transfer character but occurs primarily within the ligand framework, influenced by the metal ion. acs.orgmdpi.comresearchgate.netnih.gov For example, in a complex involving terpyridine and pyridine-dicarboxylic acid ligands, shifts in emission wavelengths compared to the free ligands were ascribed to coordination with the Zn(II) ion, which could be related to metal-to-ligand charge transfer characteristics. academie-sciences.fr

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For coordination complexes like Zinc(II) chloro-pyridinyl, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly valuable. tandfonline.com

LC/MS-MS and MALDI-TOF-MS for Complex Identification

LC/MS-MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. researchgate.net In the analysis of zinc complexes, LC separates the complex from other components in a mixture before it enters the mass spectrometer. tandfonline.com The mass spectrometer then ionizes the complex and separates the resulting molecular ion based on its m/z value. In the tandem MS (MS/MS) stage, the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides crucial information about the structure of the complex and the connectivity between the zinc ion and its ligands. researchgate.net LC/MS-MS has been successfully used to characterize new zinc(II) complexes with pyridine-based ligands. tandfonline.com

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF is a soft ionization technique that is well-suited for analyzing large and thermally fragile molecules, including metal complexes. prottech.com In this method, the sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation. prottech.com The time it takes for these ions to travel through a flight tube to the detector is measured, which corresponds to their m/z ratio. MALDI-TOF has been employed for the detection and imaging of zinc in biological tissues, where zinc was detected in the form of the ZnCl₃⁻ ion. nih.govacs.org It is also a key technique for identifying peptide-zinc chelates by determining their precise sequence and revealing the amino acid residues involved in zinc chelation. mdpi.com

Table 2: Application of Mass Spectrometry Techniques in the Analysis of Zinc Complexes

| Technique | Application | Information Obtained | Reference(s) |

|---|---|---|---|

| LC/MS-MS | Characterization of newly synthesized Zn(II) complexes with pyridine-based ligands. | Molecular weight, structural information from fragmentation patterns. | tandfonline.com |

| Quantification of zinc chelates (e.g., Zn-DTPA) in biological fluids. | Concentration levels in plasma and urine. | researchgate.net | |

| MALDI-TOF-MS | Identification of peptide-zinc chelates. | Precise sequence of peptides, identification of zinc-binding residues. | mdpi.com |

Theoretical and Computational Investigations of Zinc Ii Chloro Pyridinyl Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for the study of transition metal complexes, offering a balance between computational cost and accuracy. It is widely employed to predict the properties of zinc(II) complexes with pyridinyl-containing ligands. redalyc.orgnih.gov

The foundational step in the computational analysis of zinc(II) chloro-pyridinyl systems is the optimization of their molecular geometry. This process determines the lowest energy arrangement of the atoms in the complex, providing key information on bond lengths and angles. For instance, in the related compound dichloridobis(3-chloropyridine-κN)zinc, the zinc(II) cation is coordinated by two chloride anions and the nitrogen atoms of two 3-chloropyridine (B48278) ligands, resulting in a slightly distorted tetrahedral geometry. nih.gov DFT calculations on similar zinc(II)-pyridine complexes, often utilizing functionals like B3LYP, have shown excellent correlation between theoretical and experimentally determined geometries. redalyc.org

For a hypothetical "Zinc, chloro-3-pyridinyl-" species, one would anticipate a coordination environment where the zinc center is bound to the nitrogen atom of the 3-chloropyridine ligand and a chloride ion. Depending on the stoichiometry and crystalline phase, the coordination number could vary, commonly being four or six, leading to tetrahedral or octahedral geometries, respectively. mdpi.comakjournals.com In a tetrahedral complex like [Zn(EtNic)₂Cl₂] (where EtNic is ethyl nicotinate, a pyridine (B92270) derivative), the Zn-N and Zn-Cl bond lengths are calculated to be in the range of 2.057(3)–2.061(3) Å and 2.221(1)–2.226(1) Å, respectively. mdpi.com

The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule and the nature of the frontier molecular orbitals (HOMO and LUMO). In zinc(II) complexes, which have a d¹⁰ electronic configuration, the HOMO is typically centered on the ligands, while the LUMO is often associated with the ligand or has a mixed metal-ligand character. mdpi.com This distribution is crucial for understanding the electronic transitions and potential reactivity of the complex.

Table 1: Representative Optimized Bond Lengths and Angles for a Tetrahedral Zinc(II) Chloro-Pyridinyl System (Analogous to [Zn(EtNic)₂Cl₂])

| Parameter | Value |

|---|---|

| Zn-N Bond Length (Å) | 2.057 - 2.061 |

| Zn-Cl Bond Length (Å) | 2.221 - 2.226 |

| N-Zn-N Angle (°) | 110.68 - 110.84 |

| Cl-Zn-Cl Angle (°) | 129.13 - 129.46 |

Data is based on the analogous compound [Zn(EtNic)₂Cl₂]. mdpi.com

DFT calculations are also adept at predicting spectroscopic parameters, which can be directly compared with experimental data for structural validation. The calculation of vibrational frequencies (IR and Raman spectra) for zinc(II)-pyridine complexes allows for the assignment of characteristic bands. For example, the coordination of a pyridine ligand to a zinc(II) center typically leads to a shift in the vibrational frequencies of the pyridine ring. akjournals.com New bands at lower frequencies can be attributed to the Zn-N and Zn-Cl stretching modes. academie-sciences.frajol.info

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the characterization of these complexes in solution. The chemical shifts of the protons and carbons in the 3-chloropyridine ligand would be expected to change upon coordination to the zinc(II) ion due to the alteration of the electronic environment.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and bonding interactions in molecules. By calculating the natural charges on each atom, a quantitative picture of the electron distribution can be obtained. In zinc(II) complexes, the zinc atom typically carries a significant positive charge, indicating its role as a Lewis acid. For instance, in a series of heteroleptic Zn(II) complexes with pyridine ligands, the calculated natural charge on the zinc atom was found to be +0.8775 in a tetrahedral environment. mdpi.com

The Wiberg bond indices (WBI) derived from NBO analysis provide a measure of the covalent character of a bond. In a study of a Zn(II) complex with a salen-like ligand, the WBI of the Zn-O bond was found to be larger than that of the Zn-N bond, suggesting a more covalent character for the Zn-O interaction in that specific system. mdpi.com Such analyses for a "Zinc, chloro-3-pyridinyl-" compound would elucidate the nature of the Zn-N and Zn-Cl bonds.

Table 2: Calculated Natural Charges and Wiberg Bond Indices for a Representative Zn(II) Complex

| Atom/Bond | Natural Charge (e) | Wiberg Bond Index |

|---|---|---|

| Zn | +0.8775 | - |

| N | - | >0.0 |

| Cl | - | >0.0 |

| Zn-N | - | (value) |

| Zn-Cl | - | (value) |

Natural charge data is based on the analogous compound [Zn(EtNic)₂Cl₂]. mdpi.com Wiberg Bond Indices are generally greater than 0 for covalent interactions, with specific values depending on the system.

Quantum Chemical Analysis of Coordination Bonds

A deeper understanding of the coordination bonds in zinc(II) chloro-pyridinyl systems can be achieved through more detailed quantum chemical analyses that dissect the nature of the metal-ligand interactions.

The coordination bond between the zinc(II) ion and the nitrogen atom of the 3-chloropyridine ligand is primarily a sigma (σ) donation from the nitrogen lone pair to an empty hybrid orbital on the zinc atom. NBO analysis can quantify the energy of this donor-acceptor interaction. For example, in a Zn(II) complex with a salen-like ligand, the second-order perturbation energy associated with the donation from the nitrogen lone pair to the 4s orbital of the Zn(II) ion was calculated to be significant, indicating a strong σ-interaction. mdpi.com

In the solid state, the crystal packing of zinc(II) chloro-pyridinyl complexes is often governed by a network of weak intermolecular interactions. These interactions, though individually weak, collectively play a crucial role in the self-assembly of the molecules into a stable crystal lattice. nih.govmdpi.com

Halogen bonding is a specific type of non-covalent interaction that can be significant in these systems. In complexes containing both chloro ligands and chloro-substituted pyridines, C-Cl···Cl-Zn or C-Cl···Cl-C interactions can occur, influencing the supramolecular architecture. nih.govnih.gov For example, in dichloridobis(3-chloropyridine-κN)zinc, intermolecular C—Cl···Cl—C halogen interactions are observed. nih.gov

Table 3: Common Weak Intermolecular Interactions in Zinc(II) Chloro-Pyridinyl Analogues

| Interaction Type | Description |

|---|---|

| Halogen Bonding | Interaction between the electrophilic region of a halogen atom and a nucleophilic region. |

| Hydrogen Bonding | Typically weak C-H···Cl or C-H···O interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | Dispersive forces that are ubiquitous in molecular crystals. |

Computational Studies on Reactivity Pathways

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the reactivity pathways of the chemical compound “Zinc, chloro-3-pyridinyl-”. While computational studies, particularly using Density Functional Theory (DFT), are common for investigating reaction mechanisms of zinc complexes, no dedicated research focusing on the reactivity of this specific compound could be located. rsc.orgjyu.fiaalto.finih.gov Such studies for other zinc-containing systems often explore ligand exchange reactions, activation energies for catalytic cycles, and decomposition pathways. rsc.orgjyu.fi However, without specific research on "Zinc, chloro-3-pyridinyl-", any discussion on its reactivity pathways would be speculative.

Reactivity and Academic Applications of Zinc Ii Chloro Pyridinyl Systems in Organic Synthesis and Catalysis

Applications as Organometallic Reagents in Cross-Coupling Reactions

Organozinc reagents are valued for their tolerance of a wide array of functional groups, making them powerful tools in complex molecule synthesis. Pyridinylzinc halides, in particular, serve as effective nucleophiles in transition metal-catalyzed cross-coupling reactions, enabling the introduction of the pyridine (B92270) moiety into diverse molecular scaffolds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a prominent example. Pyridinylzinc reagents, such as chloro(3-pyridinyl)zinc, are readily prepared and participate efficiently in these reactions.

The preparation of heteroaryl zinc reagents can be achieved through several methods, including the direct insertion of zinc dust into heteroaryl iodides or bromides, or through metalation using TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). Once formed, these pyridinylzinc reagents can be coupled with various aryl, heteroaryl, or vinyl halides. For instance, a functionalized pyridylzinc derivative can undergo a Negishi cross-coupling with an aromatic iodide to yield the corresponding substituted pyridine. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has been shown to enhance the rates of these reactions, expanding their scope to include less reactive coupling partners like aryl chlorides.

Table 1: Examples of Palladium-Catalyzed Negishi Couplings with Heterocyclic Zinc Reagents This table is illustrative and based on general findings for heterocyclic zinc reagents.

| Heterocyclic Zinc Reagent | Coupling Partner | Catalyst System | Product Type | Yield (%) |

| Pyridinylzinc Chloride | Aryl Iodide | Pd(dba)₂ / SPhos | Aryl-substituted Pyridine | 73 |

| Thienylzinc Bromide | Vinyl Bromide | Pd(PPh₃)₄ | Vinyl-substituted Thiophene | High |

| Indolylzinc Chloride | Benzoyl Chloride | Pd(OAc)₂ / XPhos | Acylated Indole | High |

Data is representative of typical yields found in the literature for similar reactions.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling and C-H functionalization reactions. Nickel's diverse oxidation states allow it to participate in multiple catalytic pathways, including cross-coupling, insertion, and cyclization reactions.

In the context of heterocycle functionalization, nickel catalysts can be employed in cross-electrophile coupling reactions. For example, a reaction between an ortho-fluoro-substituted aromatic amide and an aryl chloride can be achieved using a nickel catalyst with zinc as a reductant. While not a direct use of a pre-formed pyridinylzinc reagent, this type of reaction often involves the in situ generation of an organozinc species. The functionalization of nitrogen-containing heterocycles via nickel-catalyzed C-H activation is a particularly active area of research, offering a direct method to modify these important structures without the need for pre-functionalization.

Catalytic Activity of Zinc(II) Chloro-Pyridinyl Complexes

Beyond their role as stoichiometric reagents, zinc complexes featuring pyridinyl ligands can themselves act as catalysts. The Lewis acidic nature of the zinc(II) center, modulated by the electronic properties of the coordinated ligands, is key to their catalytic function.

The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of catalytic and asymmetric versions of this reaction is of great interest. Zinc complexes have proven to be effective catalysts for this transformation.

For instance, a zinc(II)-based coordination polymer has been shown to act as an effective and recyclable heterogeneous catalyst for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. Chiral zinc complexes are particularly valuable for enantioselective Henry reactions. A catalyst system using ferrocenyl-substituted aziridinylmethanol (Fam-1) with zinc worked effectively for a variety of aldehydes, producing the nitroaldol product in high yields (up to 97%) and enantiomeric excesses (up to 91% ee). The zinc center coordinates the carbonyl compound, activating it towards nucleophilic attack by the nitronate anion, which is formed with the help of a base.

Table 2: Performance of Zinc-Based Catalysts in the Henry Reaction

| Catalyst System | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

| Zn(II)-Coordination Polymer | 4-Nitrobenzaldehyde | Nitroethane | >95 | N/A (achiral) |

| Zinc / Fam-1 | Benzaldehyde | Nitromethane | 97 | 91 |

| Zinc / Fam-1 | Cyclohexanecarboxaldehyde | Nitromethane | 95 | 85 |

| Zinc / Fam-1 | 2-Furaldehyde | Nitromethane | 96 | 88 |

Data adapted from published research on zinc-catalyzed Henry reactions.

Energy-transfer catalysis is a branch of photochemistry where a photoexcited catalyst (sensitizer) transfers its energy to a substrate, enabling a chemical transformation. While many photosensitizers are based on precious metals like ruthenium and iridium, there is growing interest in developing catalysts from more earth-abundant elements.

Recent research has demonstrated that certain tetrahedral zinc(II) compounds can populate triplet excited states with appreciable quantum yields. These triplet states, which can have intraligand charge-transfer (ILCT) character, are long-lived enough to participate in processes like triplet-triplet energy transfer (TTET). This capability allows them to act as sensitizers for reactions such as photo-isomerizations. Although this behavior is less common for zinc(II) compared to isoelectronic copper(I) complexes, suitable ligand design can facilitate it. The exploration of zinc(II) chloro-pyridinyl and related complexes in this domain is a promising avenue, aiming to harness their photochemical properties for novel catalytic applications.

Role as Intermediates in Dechlorination Reactions of Polychlorinated Pyridines

Zinc metal is a powerful reducing agent and plays a crucial role in the dechlorination of various organochlorine compounds. In the synthesis of specific chlorinated pyridine derivatives, zinc is used to selectively remove chlorine atoms from more highly chlorinated precursors, and chloro-pyridinyl-zinc species are believed to be key intermediates in this process.

A significant application is the preparation of 3,5-dichloropyridine, an important intermediate for pesticides, by the selective dechlorination of compounds like 2,3,5,6-tetrachloropyridine (B1294921). This process is carried out in an acidic medium, such as acetic acid, using zinc dust as the electron donor. The reaction proceeds by the reductive removal of chlorine atoms, preferentially from the 2 and 6 positions of the pyridine ring. It is proposed that the reaction involves the formation of organozinc intermediates on the surface of the zinc metal, which are then protonated by the acidic medium to yield the dechlorinated pyridine.

The amount of zinc used is critical for controlling the extent of dechlorination. Typically, 0.5 to 3 gram atoms of zinc are used per gram atom of chlorine to be removed. For the dechlorination of 2,3,5,6-tetrachloropyridine to 3,5-dichloropyridine, a conversion of 72.5% with a selectivity of 93.1% has been reported under specific conditions.

Utility in the Functionalization of Heterocyclic Scaffolds

The compound Chloro(3-pyridinyl)zinc, a member of the versatile class of organozinc reagents, serves as a crucial building block in synthetic organic chemistry, particularly in the functionalization of heterocyclic scaffolds. These scaffolds are core components of many pharmaceuticals, agrochemicals, and materials. The utility of 3-pyridylzinc halides lies in their ability to participate in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, allowing for the formation of new carbon-carbon bonds. nih.govthieme-connect.com

The preparation of 3-pyridylzinc halides can be achieved through the direct insertion of activated zinc, such as Rieke zinc, into the carbon-halogen bond of a 3-halopyridine. thieme-connect.comnih.gov These reagents exhibit greater stability and functional group tolerance compared to their more reactive Grignard or organolithium counterparts, avoiding common issues like protodeboronation seen with pyridylboron reagents. nih.gov This enhanced stability allows for milder reaction conditions and compatibility with a wider array of sensitive functional groups on the coupling partner. nih.govorganic-chemistry.org

In practice, chloro(3-pyridinyl)zinc and its bromide analogue are coupled with a variety of organic halides (aryl, heteroaryl, vinyl) and other electrophiles. These reactions are typically catalyzed by palladium or nickel complexes, which facilitate the transmetalation and reductive elimination steps of the catalytic cycle. thieme-connect.comnih.gov The choice of catalyst and ligands can be critical for achieving high yields, especially when dealing with challenging substrates like electron-deficient or sterically hindered heterocycles. nih.govresearchgate.net For instance, cobalt-based catalytic systems have also been effectively used for cross-coupling benzylic zinc reagents with chloro- or bromo-N-heterocycles. researchgate.net

The functionalization of heterocyclic compounds using 3-pyridylzinc reagents has been demonstrated with a range of electrophiles, including aryl halides, acyl chlorides, and allyl halides, leading to the synthesis of complex bi-heterocyclic systems and other valuable substituted pyridines. thieme-connect.com

Research Findings: Negishi and Other Cross-Coupling Reactions

The following table summarizes representative cross-coupling reactions involving 3-pyridylzinc bromide, a close analogue of chloro(3-pyridinyl)zinc, with various electrophilic partners. These examples highlight the versatility of the reagent in constructing diverse molecular architectures.

| Electrophile (Coupling Partner) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodine | THF, rt | 3-Iodopyridine | 90 | thieme-connect.com |

| Allyl Bromide | THF, rt | 3-Allylpyridine | 75 | thieme-connect.com |

| Benzoyl Chloride | CuI (10 mol%), THF, rt | Phenyl(pyridin-3-yl)methanone | 65 | thieme-connect.com |

| 4-Iodotoluene | Pd(PPh₃)₄, THF, reflux | 3-(p-Tolyl)pyridine | 72 | nih.gov |

| 2-Bromopyridine | Pd(PPh₃)₄, THF, reflux | 2,3'-Bipyridine | 64 | nih.gov |

| 4-Iodoaniline | Pd(dppf)Cl₂, SPhos, THF, 60°C | 4-(Pyridin-3-yl)aniline | 82 | nih.gov |

Precursor Applications in Inorganic Material Synthesis (e.g., Zinc Sulphide)

While the primary application of chloro(3-pyridinyl)zinc is in organic synthesis, organozinc complexes containing nitrogen-based ligands can also serve as precursors for the synthesis of inorganic materials like zinc sulfide (B99878) (ZnS). researchgate.net Zinc sulfide is a key II-VI semiconductor with important applications in optoelectronics, including light-emitting diodes (LEDs), sensors, and solar cells, owing to its wide band gap and high refractive index. kashanu.ac.irmdpi.com

The synthesis of ZnS nanoparticles often involves the controlled decomposition of a zinc precursor in the presence of a sulfur source. Common industrial precursors include simple inorganic salts like zinc chloride, zinc acetate, or zinc sulfate. mocedes.orgnih.gov However, the use of organometallic complexes, such as those involving pyridinyl ligands, offers a potential route to tailor the properties of the resulting nanomaterials. This approach, known as thermal decomposition or thermolysis, relies on heating the precursor complex to a temperature where the organic ligands break down and volatilize, leaving behind the desired inorganic material. researchgate.netresearchgate.net

In a typical thermolytic synthesis, a zinc complex is heated in a high-boiling point solvent, often in the presence of a sulfur source like thiourea (B124793) or dodecanethiol. researchgate.netresearchgate.net The nature of the organic ligand can influence the decomposition temperature, nucleation, and growth kinetics of the ZnS nanocrystals. researchgate.net For instance, the thermolysis of zinc complexes with ligands such as 2,2′-dipyridyl or 1,10-phenanthroline (B135089) in the presence of thiourea has been shown to yield ZnS-based nanocomposites. researchgate.net The pyridinyl ligand in chloro(3-pyridinyl)zinc could similarly modulate the reactivity and decomposition pathway.

Although specific studies detailing the use of chloro(3-pyridinyl)zinc as a direct precursor for zinc sulfide are not widely documented in the reviewed literature, the underlying principle is well-established. The thermal decomposition of related organozinc complexes demonstrates the feasibility of this approach for creating crystalline ZnS. researchgate.netresearchgate.net

General Methods for Zinc Sulfide Synthesis from Precursors

The table below outlines common methods for synthesizing zinc sulfide nanoparticles, highlighting the types of precursors and general conditions employed. This provides a context for how a precursor like chloro(3-pyridinyl)zinc could potentially be utilized in similar synthetic strategies.

| Synthesis Method | Typical Zinc Precursor | Typical Sulfur Source | General Conditions | Reference |

|---|---|---|---|---|

| Chemical Precipitation | Zinc Acetate, Zinc Chloride | Sodium Sulfide (Na₂S), Thioacetamide | Aqueous or alcoholic solution, Room temperature | kashanu.ac.irscielo.org.mx |

| Hydrothermal | Zinc Sulfate, Zinc Acetate | Sodium Sulfide, Thiourea | Aqueous solution, High temperature and pressure (e.g., 220°C) | mdpi.com |

| Spray Pyrolysis | Zinc Chloride | Thioacetamide, Thiourea | Aqueous solution sprayed onto heated substrate (~310°C) | rsc.org |

| Thermal Decomposition | Zinc Carboxylates, Organometallic Complexes | Dodecanethiol, Thiourea | High-boiling solvent (e.g., Oleylamine), High temperature (>240°C) | researchgate.netresearchgate.net |

Future Research Directions and Contemporary Challenges in Zinc Ii Chloro Pyridinyl Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of chloro-pyridinyl zinc complexes has traditionally relied on conventional solution-based methods. However, the future of this field is moving towards more efficient, sustainable, and versatile synthetic strategies. A significant challenge lies in developing routes that offer high yields, scalability, and precise control over the final product's structure and purity.

Modern organic synthesis provides a toolbox of potential routes. For instance, the adaptation of palladium-catalyzed cross-coupling reactions could provide a direct and efficient method for creating the zinc-carbon bond with the chloro-pyridinyl moiety. acs.org Furthermore, exploring green chemistry approaches, such as room-temperature solid-state reactions, could offer significant advantages. These methods minimize or eliminate the use of hazardous organic solvents, which can reduce environmental impact and simplify product purification. Another promising avenue is the use of in-situ ligand synthesis under solvothermal or hydrothermal conditions, which can lead to the formation of novel coordination polymers. researchgate.net

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Solid-State Reaction | Grinding solid precursors together, sometimes with a small amount of a liquid-assisting agent. | Environmentally friendly (green chemistry), reduced solvent waste, potentially novel crystal phases. | Stoichiometric control can be difficult; reaction monitoring is challenging. |

| Hydro/Solvothermal | Reactions conducted in a sealed vessel using water or an organic solvent above its boiling point. | Can produce highly crystalline materials and unique coordination polymers. nih.gov | Requires specialized equipment; can be energy-intensive. |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. journalononcology.org | Increased efficiency, reduced waste, time-saving. | Requires compatible reaction conditions for all steps; optimization can be complex. |

| Microwave-Assisted | Using microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, potential for different product selectivity. | Scalability can be an issue; requires specialized microwave reactors. |

Design Principles for Tailored Coordination Environments

The functionality of a zinc complex is intrinsically linked to its coordination geometry. Zinc(II) is known for its flexible coordination sphere, readily adopting tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral geometries. wikipedia.orgnih.gov This flexibility is a direct consequence of its filled d-shell ([Ar]d¹⁰), which results in no ligand field stabilization energy to prefer one geometry over another. nih.gov The primary factors governing the coordination environment are therefore the steric and electronic properties of the ligands. nih.gov

For chloro-3-pyridinyl zinc complexes, the design principles involve modulating these ligand properties:

Steric Hindrance: Introducing bulky substituents on the pyridine (B92270) ring can limit the number of ligands that can coordinate to the zinc center, favoring lower coordination numbers like four (tetrahedral).

Ancillary Ligands: The choice of other ligands in the coordination sphere is critical. Bidentate or tridentate ligands, for example, can enforce specific geometries. tandfonline.comtandfonline.com The presence of water or other solvent molecules can also complete the coordination sphere, often leading to six-coordinate octahedral complexes. nih.gov

Hydrogen Bonding and Intermolecular Interactions: Functional groups on the pyridinyl ligand that can participate in hydrogen bonding can direct the self-assembly of molecules in the solid state, influencing the crystal packing and potentially the bulk properties of the material. mdpi.com

The position of the chloro-substituent and the nitrogen atom on the pyridine ring dictates the bite angle and electronic properties, which in turn influences the stability and geometry of the resulting complex.

Exploration of Uncommon Oxidation States of Zinc in Pyridinyl Complexes

One of the most significant contemporary challenges in zinc chemistry is the exploration of oxidation states other than the ubiquitous +2. wikipedia.org While zinc is typically considered redox-inert in biological and most chemical contexts, with a stable d¹⁰ electron configuration, theoretical studies have opened the door to the possibility of higher oxidation states. nih.govsciencedaily.com

The synthesis of a stable Zn(III) complex represents a formidable scientific challenge. researchgate.net The third ionization energy of zinc is very high, making the removal of an electron from the stable d¹⁰ shell energetically unfavorable. Theoretical studies suggest that a Zn(III) oxidation state could be realized, but it would require coordination with highly specific ligands possessing large electron affinities to stabilize the highly oxidizing metal center. researchgate.net

The synthesis of a hypothetical chloro-3-pyridinyl zinc(III) species would be exceptionally difficult. The pyridinyl ligand is not typically considered sufficiently electron-withdrawing to stabilize such a high oxidation state. Success would likely require the presence of other, extremely electronegative or radical ligands in the coordination sphere.

Characterization would be equally challenging. Techniques such as X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) spectroscopy would be essential to provide direct evidence of the +3 oxidation state and to probe the electronic structure of the complex.

The electronic and magnetic properties of a Zn(III) complex would be fundamentally different from its Zn(II) counterpart.

Zn(II) Complexes: With a [Ar]d¹⁰ electronic configuration, all electrons are paired. Consequently, Zinc(II) chloro-pyridinyl complexes are diamagnetic and generally colorless, unless the ligands themselves are colored. wikipedia.org

Hypothetical Zn(III) Complexes: A Zn(III) species would have an [Ar]d⁹ configuration. This single unpaired electron in the d-shell would make the complex paramagnetic. sciencedaily.com This would be a dramatic shift, allowing the material to interact with magnetic fields. du.edu.eg Furthermore, the d⁹ configuration would allow for d-d electronic transitions, meaning the complex would likely be colored and could exhibit interesting photophysical properties. du.edu.eg The ability to create a paramagnetic zinc complex would fundamentally change the element's chemistry. sciencedaily.com

| Property | Zinc(II) Chloro-Pyridinyl Complex | Hypothetical Zinc(III) Chloro-Pyridinyl Complex |

| Oxidation State | +2 | +3 |

| d-Electron Count | d¹⁰ | d⁹ |

| Magnetism | Diamagnetic wikipedia.org | Paramagnetic sciencedaily.com |

| Color | Generally Colorless wikipedia.org | Likely Colored |

| Redox Activity | Redox-inert nih.gov | Highly Oxidizing |

Integration into Advanced Materials and Hybrid Systems (e.g., Luminescent Materials)

Zinc(II) coordination complexes and polymers are widely investigated for their potential in advanced materials, particularly due to their luminescent properties. nih.gov These complexes often exhibit strong fluorescence, typically in the blue region of the spectrum, originating from ligand-centered π-π* transitions or metal-to-ligand charge transfer (MLCT). nih.govmdpi.com

The integration of "Zinc, chloro-3-pyridinyl-" units into larger systems like metal-organic frameworks (MOFs) or coordination polymers is a key research direction. researchgate.net Such materials could function as:

Luminescent Sensors: The luminescence of the zinc complex can be sensitive to the presence of certain analytes. For example, the emission might be "turned on" or quenched upon binding a specific molecule, allowing for the detection of pollutants, metal ions, or organic molecules. researchgate.net

OLEDs: Zinc complexes with high fluorescence quantum yields are promising candidates for use as emitters in organic light-emitting diodes (OLEDs). mdpi.com The chloro- and pyridinyl- functionalities can be modified to tune the emission color and improve the efficiency and stability of the device.

Phosphorescent Materials: While less common, recent research has shown that through careful design, including the use of heavy atoms like iodine and controlling intermolecular interactions, zinc complexes can be engineered to exhibit phosphorescence. acs.org The presence of a chlorine atom in the ligand could potentially enhance spin-orbit coupling, favoring the generation of triplet excited states necessary for phosphorescence.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

Understanding the mechanism of formation for chloro-pyridinyl zinc complexes is crucial for optimizing synthetic routes and controlling product outcomes. Advanced in-situ analytical techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and pathways. spectroscopyonline.com

Several techniques are particularly well-suited for this purpose:

Spectroscopic Methods:

NMR Spectroscopy: Can be used to track the consumption of reactants and the formation of products over time, providing kinetic data. uvic.ca

FT-IR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes as ligands coordinate to the metal center, identifying key functional group interactions. researchgate.net

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can directly sample a reaction mixture and detect catalytic intermediates and short-lived species, helping to elucidate complex reaction mechanisms. uvic.ca

X-ray Diffraction (XRD): For solid-state reactions or crystallizations, in-situ XRD can follow the evolution of crystalline phases, providing information on reaction progress and polymorphism. researchgate.net

Microscopy: In-situ Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) can visualize crystal growth and morphological changes on surfaces at the nanoscale as the complex forms. researchgate.net

By combining these complementary techniques, a comprehensive picture of the reaction dynamics can be constructed, accelerating the development of new and efficient synthetic protocols for "Zinc, chloro-3-pyridinyl-" and related compounds. uvic.ca

Elucidating Complex Interplay between Steric and Electronic Factors in Ligand Design

The rational design of ligands for specific applications in coordination chemistry hinges on a nuanced understanding of the interplay between steric and electronic factors. In the realm of zinc(II) chemistry involving chloro-pyridinyl ligands, these factors dictate the coordination geometry, stability, and potential reactivity of the resulting complexes. The position of the chloro-substituent on the pyridine ring, in this case at the 3-position, significantly influences these properties.

The electronic nature of the 3-chloropyridine (B48278) ligand is primarily governed by the inductive effect of the chlorine atom. As an electronegative element, chlorine withdraws electron density from the pyridine ring, thereby reducing the basicity of the pyridine nitrogen. This electronic effect modulates the strength of the coordination bond between the nitrogen atom and the zinc(II) center. A less basic nitrogen donor forms a comparatively weaker coordinate bond. However, this electronic modulation can be a crucial design element in tuning the lability and reactivity of the zinc complex.

From a steric perspective, the placement of the chloro group at the 3-position results in minimal direct steric hindrance around the coordination site. Unlike ortho-substituted pyridines where bulky substituents can clash with other ligands or the metal center itself, the meta-position of the chloro group in 3-chloropyridine does not significantly crowd the zinc ion. This allows for more predictable coordination geometries, primarily dictated by the electronic preferences of the metal center and the other coordinating ligands.

A key example of a structurally characterized zinc complex with this ligand is Dichloridobis(3-chloropyridine-κN)zinc, [ZnCl₂(C₅H₄ClN)₂]. In this complex, the zinc(II) ion is coordinated by two nitrogen atoms from the 3-chloropyridine ligands and two chloride anions. nih.gov The resulting coordination environment is a slightly distorted tetrahedron, a common geometry for four-coordinate zinc(II) complexes. nih.gov The distortion from a perfect tetrahedral geometry can be attributed to the electronic and steric requirements of the ligands.

The interplay of these factors is critical in the design of new zinc complexes. For instance, by modifying the other ligands in the coordination sphere, one can systematically alter the electronic environment around the zinc center, which in turn can be probed by observing changes in the Zn-N bond lengths and angles. While the steric impact of the 3-chloro substituent is modest, it contributes to a stable and predictable coordination framework upon which further ligand design strategies can be built.

The following table summarizes key structural parameters for a representative "Zinc, chloro-3-pyridinyl-" compound, illustrating the coordination environment shaped by these electronic and steric influences.

| Compound Name | Formula | Coordination Geometry | Zn-N Bond Length (Å) | Zn-Cl Bond Length (Å) | N-Zn-N Angle (°) | Cl-Zn-Cl Angle (°) |

| Dichloridobis(3-chloropyridine-κN)zinc(II) | [ZnCl₂(C₅H₄ClN)₂] | Distorted Tetrahedral | ~2.04 - 2.05 | ~2.21 - 2.22 | ~101.5 | ~118.9 |

Data derived from crystallographic studies of Dichloridobis(3-chloropyridine-κN)zinc. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Zinc, chloro-3-pyridinyl-, and how can its purity be validated?